molecular formula C19H11F2N3O2S B12132261 (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12132261
M. Wt: 383.4 g/mol
InChI Key: XANOJSWYZROJOO-YBEGLDIGSA-N
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Description

The compound (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic molecule characterized by its unique thiazolo[3,2-b][1,2,4]triazine core. This structure is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of fluorobenzyl groups enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzylamine and 3-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzylamine with 3-fluorobenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiourea in the presence of a base such as sodium ethoxide to form the thiazolo[3,2-b][1,2,4]triazine core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding saturated compounds.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of enzymes due to its ability to interact with active sites.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.

Medicine

    Anti-Cancer: The compound’s ability to interfere with cellular pathways could be harnessed for anti-cancer therapies.

    Anti-Inflammatory: Its structure suggests potential anti-inflammatory activity, which could be explored in preclinical studies.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl groups enhance its binding affinity and specificity. The thiazolo[3,2-b][1,2,4]triazine core is crucial for its biological activity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-(4-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure but with chlorine atoms instead of fluorine.

    (2Z)-6-(4-methylbenzyl)-2-(3-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione enhances its chemical stability and biological activity compared to its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C19H11F2N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11F2N3O2S/c20-13-6-4-11(5-7-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-2-1-3-14(21)8-12/h1-8,10H,9H2/b16-10-

InChI Key

XANOJSWYZROJOO-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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